Product packaging for 5-Methoxypyrazolo[1,5-a]pyridin-2-amine(Cat. No.:)

5-Methoxypyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B12940190
M. Wt: 163.18 g/mol
InChI Key: UENQQGFNTBPBJC-UHFFFAOYSA-N
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Description

5-Methoxypyrazolo[1,5-a]pyridin-2-amine is a chemical building block based on the pyrazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure have been extensively investigated for their potential to modulate various biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyridine can exhibit diverse pharmacological activities. For instance, some analogs are known to function as 5-HT2A receptor agonists, which are relevant to neurological research . Other well-known compounds in this class, such as Ibudilast, are utilized as vasodilators and for the treatment of bronchial asthma, while another derivative, KC-764, has been studied for its antiplatelet and antithrombotic effects . Furthermore, the broader family of pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has shown potent activity as protein kinase inhibitors, playing a critical role in targeted cancer therapy by disrupting key cellular signalling pathways . The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and an amino group at the 2-position, makes it a valuable intermediate for synthetic chemistry. Researchers can functionalize this amine group to develop novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B12940190 5-Methoxypyrazolo[1,5-a]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3,(H2,9,10)

InChI Key

UENQQGFNTBPBJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NN2C=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine and Its Analogs

Strategic Approaches to the Pyrazolo[1,5-a]pyridine (B1195680) Core System

The construction of the fundamental pyrazolo[1,5-a]pyridine scaffold is the cornerstone of synthesizing the target molecule and its analogs. The most prevalent and versatile methods involve the creation of the pyrazole (B372694) ring fused to a pyridine (B92270) backbone through intramolecular cyclization or intermolecular cycloaddition reactions.

A dominant strategy is the [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. prepchem.com This approach involves the N-amination of a pyridine precursor, which then reacts to form the fused pyrazole ring. Another powerful method is the cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen, which offers a greener and highly atom-economical pathway. enamine.netresearchgate.net

Cyclization Reactions Utilizing Precursors for 5-Methoxypyrazolo[1,5-a]pyridin-2-amine

The synthesis of the specifically substituted this compound is highly dependent on the choice of the initial pyridine precursor. A logical and efficient synthetic plan involves starting with a pyridine ring that already contains the required amino and methoxy (B1213986) functionalities. For instance, 2-amino-6-methoxypyridine (B105723) serves as an ideal precursor. nih.gov

The general synthetic sequence involves two key steps:

N-amination of the pyridine precursor : The 2-amino-6-methoxypyridine is treated with an aminating agent, such as O-mesitylenesulfonylhydroxylamine, to form an N-aminopyridinium salt. nih.gov This step activates the pyridine ring for the subsequent cyclization.

Intramolecular Cyclization : The resulting N-aminopyridinium intermediate undergoes cyclization to form the fused pyrazolo[1,5-a]pyridine core. This reaction can be promoted by a base and often involves a 1,3-dipolar cycloaddition mechanism. youtube.com

Analogous strategies are widely employed in the synthesis of related heterocycles like pyrazolo[1,5-a]pyrimidines, where 5-aminopyrazole derivatives are cyclized with various 1,3-bielectrophilic compounds. nih.govnih.govbyu.edu Microwave-assisted synthesis has also been shown to significantly accelerate these cyclization reactions, often leading to higher yields and shorter reaction times. byu.edu

Table 1: Overview of Precursor-Based Cyclization Strategies

Precursor TypeKey Reagents for CyclizationGeneral Reaction TypeReference
N-Aminopyridinium YlidesAlkynes, Alkenes[3+2] Cycloaddition prepchem.com
N-Amino-2-iminopyridinesβ-Diketones, β-KetoestersCross-Dehydrogenative Coupling enamine.netresearchgate.net
2-(Aminomethyl)pyridinesElectrophilically Activated NitroalkanesCyclocondensation nih.gov
5-Aminopyrazoles (for Pyrimidine (B1678525) Analogs)Malonic Acid, Acetylacetone, EnaminonesCyclocondensation nih.govnih.govnih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy for building heterocyclic scaffolds. While extensively reported for the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) system, the principles are applicable to pyrazolo[1,5-a]pyridine synthesis as well. nih.gov

For pyrazolo[1,5-a]pyrimidines, a common MCR involves the reaction of an aminopyrazole, an aldehyde, and a third component like a β-dicarbonyl compound or a sulfoxonium ylide. nih.gov These reactions can be catalyzed by transition metals like Rhodium or Palladium, or by agents like iodine. nih.gov The advantage of MCRs lies in their ability to rapidly generate a diverse library of substituted compounds from simple starting materials in a one-pot procedure.

Functionalization and Derivatization Strategies for this compound

Once the core pyrazolo[1,5-a]pyridine ring is formed, or during its synthesis, specific functional groups must be introduced and manipulated. This includes the methoxy group at the C5 position and the amine group at the C2 position.

Introduction and Manipulation of Methoxy Functionality

The introduction of a methoxy group onto the pyrazolo[1,5-a]pyridine scaffold is typically achieved through nucleophilic aromatic substitution (SNA) on a halo-substituted precursor. rsc.orgyoutube.comyoutube.com

The most direct route would involve:

Halogenation of the core : Introduction of a halogen, such as chlorine or bromine, at the C5 position of the pyrazolo[1,5-a]pyridine ring.

Nucleophilic Substitution : Reaction of the resulting 5-halopyrazolo[1,5-a]pyridine with a methoxide (B1231860) source, such as sodium methoxide, to displace the halide and install the methoxy group. rsc.orgyoutube.com The reactivity in such substitutions is generally F > Cl > Br > I, and the reaction is facilitated by the electron-deficient nature of the pyridine ring. masterorganicchemistry.com

Alternatively, the methoxy group can be carried through the synthesis from the beginning, as seen in the use of 2-amino-6-methoxypyridine as a precursor, which ultimately becomes the 5-methoxy substituent in the final product. nih.gov Manipulation of the methoxy group, such as O-demethylation to a hydroxyl group, can also be a strategic step for further derivatization. nih.gov

Amination Strategies for the Pyridine Ring

Introducing the amine group at the C2 position can be accomplished either by starting with an aminated precursor or by functionalizing the heterocyclic core.

Precursor-based approach : The most straightforward method is to begin the synthesis with a pyridine already bearing an amino group at the correct position, such as 2-aminopyridine (B139424) or its derivatives. prepchem.comnih.gov For the target molecule, starting with 2-amino-6-methoxypyridine incorporates both necessary groups from the outset. nih.gov

Post-cyclization amination : If the pyrazolo[1,5-a]pyridine core is synthesized without the C2-amine, it can be introduced later. A modern and efficient method involves the amination of pyridine N-oxides. The pyrazolo[1,5-a]pyridine can be oxidized to its N-oxide, which is then activated with an agent like tosyl anhydride (B1165640) (Ts₂O) and reacted with an amine source. nih.govresearchgate.net Direct amination of 2-halopyrazolo[1,5-a]pyridines via nucleophilic aromatic substitution with ammonia (B1221849) or an amine equivalent is also a viable, though sometimes challenging, route. researchgate.net

Regioselective Functionalization Techniques

Controlling the position of substituents (regioselectivity) is a critical challenge in the synthesis of asymmetrically substituted pyrazolo[1,5-a]pyridines. The traditional 1,3-dipolar cycloaddition between asymmetric N-aminopyridinium salts and alkynes can often lead to a mixture of regioisomers. youtube.com

Modern methodologies have been developed to overcome this. For example, a TEMPO-mediated [3+2] annulation-aromatization protocol using N-aminopyridines and α,β-unsaturated compounds provides multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. youtube.com Other advanced methods involve regioselective metalation using specialized bases (e.g., Mg- or Zn-TMP bases) to deprotonate a specific site on the ring, allowing for subsequent electrophilic trapping to install a functional group at a desired position. These techniques provide powerful control over the final structure of the molecule.

Table 2: Summary of Functionalization Strategies

Functional GroupPositionSynthetic MethodPrecursor FunctionalityKey ReagentsReference
Methoxy (-OCH₃)C5Nucleophilic Aromatic SubstitutionHalogen (-Cl, -Br)Sodium Methoxide (NaOMe) rsc.orgyoutube.com
Amine (-NH₂)C2From PrecursorStarting Aminopyridinee.g., 2-Amino-6-methoxypyridine nih.gov
Amine (-NH₂)C2Amination of N-OxideN-OxideTs₂O, t-BuNH₂ nih.govresearchgate.net
VariousVariousRegioselective MetalationC-H bondTMP-metal bases, Electrophile researchgate.net

Catalytic Transformations in the Synthesis of this compound Derivatives

Catalytic methods have become indispensable for the synthesis and functionalization of the pyrazolo[1,5-a]pyridine core, enabling the construction of complex molecular architectures with high precision.

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which are crucial for diversifying the pyrazolo[1,5-a]pyridine scaffold. Palladium catalysts, in particular, have been extensively used.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a highly versatile method for synthesizing aryl-substituted pyrazolo[1,5-a]pyridines. researchgate.netlibretexts.org For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a variety of aryl and heteroaryl boronic acids to produce C3-arylated derivatives in good yields. researchgate.net This strategy is readily adaptable for introducing diverse substituents onto a pre-formed pyrazolo[1,5-a]pyridine core, such as one bearing the 5-methoxy and 2-amino groups, provided a suitable halo-precursor is available. The synthesis of 2-arylpyrazolo[1,5-a]pyridines has been achieved with yields ranging from 52-95% through Suzuki-Miyaura coupling. researchgate.net

The general applicability of palladium catalysis extends to the synthesis of various substituted pyridines and other nitrogen-containing heterocycles, which serve as precursors or analogs. nih.govbeilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high efficiency and can be tailored for specific substrates. libretexts.org For example, the synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones via Suzuki-Miyaura coupling highlights the utility of this method for creating diverse libraries of compounds. researchgate.net

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one95
33-Thienylboronic acid3-(Thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one82
42-Pyridinylboronic acid3-(Pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one75

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of 3-Arylated Pyrazolo[1,5-a]pyrimidine Derivatives. Data adapted from researchgate.net.

Direct C–H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This approach allows for the direct introduction of functional groups onto the heterocyclic scaffold.

For the pyrazolo[1,5-a]pyridine system, regioselective functionalization can be achieved through directed metalation using magnesium or zinc bases, enabling the introduction of various electrophiles. acs.org More advanced C–H functionalization strategies are being developed for related azaheterocycles like pyrazolo[1,5-a]pyrimidines, which can often be translated to the pyrazolo[1,5-a]pyridine core. thieme-connect.de These methods include direct halogenation, arylation, and sulfenylation at specific positions of the pyrazole ring. thieme-connect.de For example, the C-3 position of the pyrazolo[1,5-a]pyrimidine ring is often susceptible to regioselective functionalization. thieme-connect.de

A notable example involves the insertion of a nucleophilic carbene into the most acidic C-H bond of pyrazolo[1,5-a]pyrazines, which occurs at position 7. researchgate.net This reaction proceeds in high yields and offers a pathway to introduce an aldehyde group after hydrolysis, demonstrating the potential of C-H insertion for functionalizing specific sites on the heterocyclic core. researchgate.net While this example is on a related but different scaffold, the principle of targeting the most acidic C-H bond is a guiding concept for developing similar methodologies for this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. This includes the use of alternative energy sources like microwaves and the use of environmentally benign reaction media.

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyridine analogs. researchgate.netnih.gov The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, for example, has been efficiently achieved through microwave-assisted cyclization reactions. nih.gov This technology offers a powerful tool for the rapid generation of compound libraries. One-pot, multi-component reactions under microwave irradiation provide a green and efficient route to novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat conditions, highlighting the potential for high atom economy and reduced waste. nih.gov

Microwave-assisted protocols have been developed for various steps in the synthesis of fused heterocyclic systems, including the formation of the core ring structure and subsequent functionalization. researchgate.netnih.govnih.gov For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent N-alkylation and bromination have been successfully performed with high yields using microwave assistance. nih.gov

Reaction TypeConventional HeatingMicrowave IrradiationReference
Cyclization of aminopyrazole with β-dicarbonylHoursMinutes (e.g., 20 min) nih.gov
Multi-component synthesis of triazine hybridsLong reaction times, hazardous solventsShort reaction times, neat conditions nih.gov
Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-onesNot specifiedHigh yields, efficient nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles.

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free reactions and reactions in aqueous media offer significant environmental benefits.

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully demonstrated under solvent-free conditions, often proceeding with high yields and short reaction times. researchgate.netresearchgate.netcu.edu.eg These reactions can be initiated by simple grinding of the reactants at room temperature. cu.edu.eg For example, a series of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines were synthesized in a regiospecific fashion by the solvent-free reaction of 5-amino-1H-pyrazoles with 3-benzoyl-2-methyl-4H-chromen-4-one. researchgate.net

Aqueous media, particularly when combined with ultrasound irradiation, also provides a green synthetic route. bme.hu A library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was prepared in good yields by reacting aminopyrazoles with alkynes in aqueous ethanol (B145695) under ultrasonic irradiation. bme.hu A catalyst-free [3+2] cycloaddition for the synthesis of pyrazolo[1,5-a]pyridine derivatives has also been explored in acetonitrile, which, while not water, represents a move towards more environmentally benign solvents in some contexts. acs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for preparing this compound and its analogs depends on factors such as desired substitution patterns, scalability, and green chemistry considerations.

Classical vs. Catalytic Methods: Traditional condensation reactions for building the pyrazolo[1,5-a]pyridine core can be effective but may lack the versatility and efficiency of modern catalytic methods. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer superior control for introducing a wide range of substituents at specific positions, often with high yields (up to 95%). researchgate.netresearchgate.net

Pre-functionalization vs. C-H Activation: While cross-coupling reactions are powerful, they necessitate the synthesis of pre-functionalized precursors (e.g., halogenated pyrazolopyridines). C-H activation methodologies circumvent this need, offering a more atom- and step-economical approach. However, controlling regioselectivity in C-H activation can be challenging and is an active area of research.

Conventional Heating vs. Green Methods: Green chemistry approaches offer significant advantages. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can improve yields. nih.gov Solvent-free and aqueous reaction conditions minimize the use and disposal of hazardous organic solvents, aligning with sustainability goals. researchgate.netbme.hu For example, a cross-dehydrogenative coupling reaction to form pyrazolo[1,5-a]pyridines promoted by acetic acid and molecular oxygen provides an efficient and greener alternative to methods requiring harsh oxidants. nih.govacs.org Yields for this method are often excellent, reaching up to 94% for some derivatives. acs.org

Ultimately, the optimal synthetic strategy often involves a combination of approaches. For instance, a green method might be used to construct the core heterocyclic system, followed by catalytic C-H functionalization or cross-coupling reactions to install the desired diversity. The development of one-pot procedures that combine several steps without isolating intermediates represents a particularly efficient and sustainable direction for the synthesis of complex molecules like this compound. nih.gov

Chemical Reactivity and Advanced Transformations of 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazolo[1,5-a]pyridine (B1195680) Core

The pyrazolo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The positions for substitution are directed by the existing substituents. The 2-amino group and the 5-methoxy group are both electron-donating, activating the ring towards electrophiles. In related pyrazolo[1,5-c]pyrimidine (B12974108) systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine (B1678525) ring. nih.govnih.gov For 5-Methoxypyrazolo[1,5-a]pyridin-2-amine, the C3 position on the pyrazole (B372694) ring and the C4 and C6 positions on the pyridine (B92270) ring are the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is also a key reaction for functionalizing pyridine-based heterocycles, particularly when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). youtube.comnih.gov While the title compound lacks a typical leaving group on the pyridine ring, such as a halogen, nucleophilic substitution can be achieved under specific conditions or after initial functionalization. For instance, reactions on related heterocycles like pentafluoropyridine (B1199360) proceed readily with various nucleophiles, substituting the fluorine at the 4-position. researchgate.net

Table 1: Representative Electrophilic Substitution Reactions on Related Pyrazolo-fused Systems

ReactionReagentsPosition of SubstitutionProductReference
BrominationBromine in glacial acetic acidC66-Bromo-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines nih.gov
IodinationIodine monochloride in glacial acetic acidC66-Iodo-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines nih.gov
NitrationNitric acid/Sulfuric acid in glacial acetic acidC66-Nitro-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines nih.gov

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Arylation)

The 2-amino group in this compound is a primary nucleophilic center and can readily participate in various common transformations.

Acylation: The amino group can be acylated to form the corresponding amides. evitachem.com This transformation is typically achieved using acyl chlorides or anhydrides in the presence of a base. Acylation can serve to protect the amino group or to introduce new functional moieties that may modulate the compound's properties.

Alkylation: Alkylation of the amino group can lead to secondary or tertiary amines. This can be accomplished with alkyl halides or other alkylating agents.

Arylation: Direct arylation of the amino group, while less common than acylation or alkylation, can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, though specific examples on this scaffold are not prevalent.

These reactions provide a straightforward pathway to a diverse library of N-substituted derivatives for further investigation.

Chemical Modifications of the Methoxy (B1213986) Moiety

The 5-methoxy group offers another site for chemical modification. The most common transformation for an aryl methyl ether is demethylation to yield the corresponding phenol (B47542) or, in this case, a pyrazolo[1,5-a]pyridin-5-ol (B583570) derivative. This is typically accomplished using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be used as a handle for further functionalization, for example, through O-alkylation or O-acylation.

Additionally, under certain conditions, the methoxy group might be susceptible to oxidative reactions, although this is less common for the pyrazolo[1,5-a]pyridine system itself. evitachem.com

Oxidative and Reductive Transformations of the Ring System

The fused heterocyclic core can undergo both oxidative and reductive transformations.

Oxidation: Strong oxidizing agents can lead to degradation of the ring system. However, milder, more controlled oxidations can be synthetically useful. For instance, studies on 1H-pyrazol-5-amines have shown that oxidation with reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) can induce an oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.netsci-hub.se This type of transformation suggests that the pyrazole portion of the this compound might be susceptible to similar ring cleavage under specific oxidative conditions.

Reduction: The pyridine portion of the scaffold is more susceptible to reduction than the pyrazole ring. Catalytic hydrogenation is a common method for reducing pyridine rings. For example, the reduction of related trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines using H₂ over a Pd/C catalyst has been shown to reduce the pyrimidine ring, yielding di- and tetrahydro-derivatives. beilstein-archives.org Similar conditions would likely reduce the pyridine part of this compound to the corresponding di- or tetrahydropyridine (B1245486) derivative.

Heterocyclic Annulation and Ring-Expansion Reactions

The this compound scaffold can be used as a building block for the construction of more complex, polycyclic heterocyclic systems.

Heterocyclic Annulation: Annulation reactions can be performed by introducing functional groups that can then participate in intramolecular cyclizations. For instance, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) leads to intermediates that can be used to construct a new fused pyridine ring, forming a pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net This demonstrates the potential for building additional rings onto the pyrazolo[1,5-a]pyridine core.

Ring-Expansion: While less common, ring-expansion reactions could potentially be accessed through rearrangement pathways, for instance, via nitrene intermediates generated from the amino group.

Table 2: Examples of Annulation Reactions on Related Heterocycles

Starting MaterialReagentsReaction TypeProductReference
4-Chloropyrazolo[1,5-a]pyrazinestert-Butyl cyanoacetateAnnulationPyrazolo[1,5-a]pyrido[2,1-c]pyrazine system enamine.net
2-(Aminomethyl)pyridinesNitroalkanes, PPACyclocondensationImidazo[1,5-a]pyridines beilstein-journals.org
N-Aminopyridinesα,β-Unsaturated carbonyl compoundsOxidative [3+2] CycloadditionFunctionalized pyrazolo[1,5-a]pyridines organic-chemistry.org

Metal-Mediated and Organocatalytic Reactions of this compound

Modern catalytic methods are powerful tools for functionalizing heterocyclic compounds.

Metal-Mediated Reactions: Palladium-catalyzed cross-coupling reactions are particularly effective. Direct C-H arylation has been successfully applied to pyrazolo[1,5-a]azines, including pyrazolo[1,5-a]pyridines, using aryl chlorides as the coupling partner. researchgate.net This methodology typically favors arylation at the C7 position. researchgate.net Other metal-catalyzed reactions, such as those employing rhodium or copper, have been used to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold itself, indicating the compatibility of this ring system with various transition metals. nih.govmdpi.com

Organocatalytic Reactions: Organocatalysis offers a metal-free alternative for constructing and modifying heterocyclic systems. For example, the synthesis of pyrazolidine (B1218672) derivatives (a reduced form of pyrazole) has been achieved through organocatalytic domino aza-Michael/hemiacetal sequences using chiral secondary amines as catalysts. nih.gov While this applies to the synthesis of the core ring, it highlights the potential for using organocatalysis in transformations involving the this compound scaffold.

Table 3: Metal-Catalyzed C-H Arylation of Pyrazolo[1,5-a]azines

SubstrateCoupling PartnerCatalyst SystemPosition of ArylationReference
Pyrazolo[1,5-a]azines(Hetero)aryl chloridesPd(OAc)₂, PCy₃·HBF₄C7 researchgate.net
organic-chemistry.orgnih.govnih.govTriazolo[1,5-a]pyridineAryl halidesPd(OAc)₂, PPh₃C3 semanticscholar.org

Sophisticated Spectroscopic and Mechanistic Elucidation of 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine and Its Derivatives

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for precise structural assignment and differentiation between isomers. nih.govresearchgate.net

In the ¹H NMR spectrum of a typical pyrazolo[1,5-a]pyridine, protons on the pyridine (B92270) ring appear at distinct chemical shifts, with their coupling patterns revealing their relative positions. For instance, in derivatives of this scaffold, the H-5 and H-7 protons can often be distinguished, although literature assignments have sometimes required revision based on detailed 2D NMR experiments. researchgate.net For 5-Methoxypyrazolo[1,5-a]pyridin-2-amine, the methoxy (B1213986) group (OCH₃) would present as a singlet, typically in the range of 3.8-3.9 ppm, while the amine (NH₂) protons would appear as a broad singlet. nih.govacs.org

For complex derivatives, especially those with stereocenters, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY, are vital for stereochemical assignment. nih.gov These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative configuration of substituents. In studies of reduced pyrazolo[1,5-a]pyrimidine (B1248293) systems, NOESY data has been used to distinguish between syn and anti-configured isomers by identifying key dipole-dipole interactions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyridine Scaffolds Note: The following table compiles representative data from various sources to illustrate typical chemical shifts. Exact values for this compound may vary.

Compound/FragmentNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Source
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester¹H3.83 (s, 3H, OCH₃)- nih.govacs.org
¹H8.05 (s, 2H, NH₂)- nih.govacs.org
¹³C55.2 (OCH₃)- nih.govacs.org
¹³C75.4 (C-CN)- nih.govacs.org
¹³C159.9 (C-OMe)- nih.govacs.org
Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate¹H6.79 (t, 1H, NH⁴)2.0 nih.gov
¹H7.47 (s, 1H, H²)- nih.gov
¹³C139.26 (C²H)- nih.gov
¹³C46.07 (C⁵H)- nih.gov
2-(4-Methoxyphenyl)-8-nitro- nih.govresearchgate.netvu.lttriazolo[1,5-a]pyridine¹H3.88 (s, 3H, OCH₃)- mdpi.com
¹³C55.5 (OCH₃)- mdpi.com
¹³C161.8 (C-OMe)- mdpi.com

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Reaction Monitoring

Advanced mass spectrometry (MS) is a cornerstone for the analysis of pyrazolo[1,5-a]pyridines, offering high sensitivity and specificity for molecular weight determination, formula confirmation, and fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements, typically to within 5 ppm. rsc.org This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is essential for confirming the identity of newly synthesized compounds. nih.govacs.org

The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic neutral losses and fragment ions are generated that can help identify the core scaffold and the nature of its substituents. For example, the fragmentation of a methoxy-substituted derivative might involve the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Modern MS techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are also powerful tools for reaction monitoring. nih.govnih.gov By analyzing small aliquots from a reaction mixture over time, LC-MS can track the consumption of reactants and the formation of products and intermediates. Advanced methods like multiple reaction monitoring (MRM) on triple quadrupole or QTRAP mass spectrometers offer exceptional sensitivity and selectivity for quantifying specific compounds in complex mixtures, making it possible to optimize reaction conditions and gain mechanistic insights. nih.govjfda-online.com The use of a time-of-flight (TOF) mass analyzer can further aid in distinguishing between isobaric fragments, enhancing the certainty of assignments. capes.gov.br

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Pyrazolo[1,5-a]pyridine Derivatives

CompoundMolecular FormulaIonCalculated m/zFound m/zSource
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC₁₈H₁₆N₄O₂[M]⁺320.1268320.1268 acs.org
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterC₁₉H₁₈N₄O₃[M]⁺350.1373350.1373 nih.gov
7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Dimethyl EsterC₁₈H₁₃N₅O₆[M]⁺395.0860395.0860 nih.gov
2-(4-Methoxyphenyl)-8-nitro- nih.govresearchgate.netvu.lttriazolo[1,5-a]pyridineC₁₃H₁₀N₄O₃[M+H]⁺271.0826271.0825 mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique is crucial for confirming structural assignments, especially in cases where isomerism is possible, and for providing precise geometric parameters such as bond lengths, bond angles, and torsional angles. nih.govnih.gov

Studies on pyrazolo[1,5-a]pyridine derivatives have shown that the bicyclic 10π-electron aromatic system is nearly planar. iucr.org For example, in one study, the maximum deviation from planarity for the core skeleton was reported to be as low as 0.011 to 0.019 Å. iucr.org However, the introduction of bulky substituents can induce steric strain, leading to notable changes in bond angles and slight deviations from planarity. The precise data from X-ray analysis can reveal these subtle distortions, offering insights into the steric and electronic effects of different functional groups. iucr.org

Furthermore, crystallographic data illuminates the supramolecular architecture of the solid state, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For a molecule like this compound, X-ray analysis would be expected to show hydrogen bonds involving the 2-amino group, which could act as a hydrogen bond donor, and the nitrogen atoms of the heterocyclic system, which could act as acceptors. These interactions are fundamental to the crystal packing and can influence the material's physical properties.

Table 3: Key Findings from X-ray Crystallography on Pyrazolo[1,5-a]pyridine Derivatives

FeatureObservationSignificanceSource(s)
Ring Planarity The pyrazolo[1,5-a]pyridine skeleton is generally planar.Confirms the aromatic, 10π-electron character of the fused ring system. iucr.org
Bond Angles Bulky substituents (e.g., 2-phenyl and 3-cyano groups) can cause significant distortions in bond angles due to steric repulsion.Demonstrates the structural impact of substituent effects on the heterocyclic core. iucr.org
Isomer Confirmation X-ray analysis has been used as a definitive tool to distinguish between angular and linear isomers formed during synthesis.Provides unambiguous structural proof that is unattainable by other methods. nih.govnih.gov
Supramolecular Interactions The tendency of these derivatives to form crystals reveals notable conformational and supramolecular phenomena.Highlights the importance of intermolecular forces in the solid state, relevant for materials science applications. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational state. mdpi.com In the analysis of pyrazolo[1,5-a]pyridine derivatives, IR spectroscopy is routinely used to confirm the presence of key functional groups. journalagent.com

For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings and methoxy group (around 2850-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic rings (1500-1650 cm⁻¹), and C-O stretching of the methoxy ether linkage (around 1050-1250 cm⁻¹). nih.govacs.org

Beyond simple functional group identification, vibrational spectroscopy, when combined with quantum chemical calculations (e.g., using Density Functional Theory, DFT), becomes a powerful tool for conformational analysis. vu.ltjocpr.com Theoretical calculations can predict the vibrational frequencies for different possible conformers of a molecule. By comparing the calculated spectra with the experimental FT-IR and FT-Raman spectra, the most stable conformation in the gas phase or solution can be identified. mdpi.com This combined approach can also elucidate subtle intermolecular interactions, such as hydrogen bonding, which manifest as shifts in the vibrational frequencies of the involved groups (e.g., a red-shift in the N-H stretching frequency upon hydrogen bond formation). vu.lt

Table 4: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups on the Pyrazolo[1,5-a]pyridine Scaffold

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Source(s)
Amine (NH₂) N-H Stretch3300 - 3500 nih.govacs.org
Nitrile (CN) C≡N Stretch2200 - 2230 nih.govacs.org
Carbonyl (C=O) C=O Stretch1700 - 1750 nih.govjournalagent.com
Aromatic Rings C=C / C=N Stretch1500 - 1620 journalagent.com
Thiocarbonyl (C=S) C=S Stretch1025 - 1195 journalagent.com

Spectroscopic Probes for Investigating Reaction Mechanisms and Intermediates

Understanding the mechanism of a chemical reaction is key to controlling its outcome and developing new transformations. Spectroscopic methods are vital for elucidating these reaction pathways. While transient intermediates are often too short-lived to be isolated, their existence can be inferred from the final product structure, which is determined unequivocally by spectroscopy. For example, in the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition reactions, the regioselectivity of the final product, as confirmed by NMR and X-ray crystallography, provides strong evidence for the proposed mechanistic pathway over other possibilities. nih.govnih.gov

Moreover, the pyrazolo[1,5-a]pyridine scaffold itself can be engineered to function as a spectroscopic probe. By incorporating appropriate functional groups, these molecules can be designed to exhibit changes in their spectroscopic properties (e.g., color or fluorescence) in response to a specific chemical stimulus. A notable example is a pyrazolo[1,5-a]pyridine derivative designed as a fluorescent probe for detecting pH changes. rsc.org This probe shows a rapid and selective fluorescence response based on an intramolecular charge transfer (ICT) mechanism, demonstrating that the electronic properties of the heterocyclic core can be harnessed for sensing applications. rsc.org Such probes are invaluable for investigating biological processes and reaction environments in real-time. The investigation of reaction mechanisms can also be aided by monitoring the reaction progress using techniques like LC-MS, which can help identify potential intermediates and byproducts, providing clues to the operative pathway. nih.gov

Computational and Theoretical Studies on 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-Methoxypyrazolo[1,5-a]pyridin-2-amine. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating the electronic structure, which in turn governs the molecule's reactivity and spectroscopic properties.

A comprehensive theoretical-experimental study on a family of related pyrazolo[1,5-a]pyrimidines has demonstrated the power of DFT and TD-DFT calculations. nih.gov These studies revealed that the introduction of electron-donating groups at specific positions on the fused ring system can significantly influence the absorption and emission behaviors of these compounds. nih.gov For this compound, the methoxy (B1213986) group at the 5-position and the amine group at the 2-position are expected to act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic structure and reactivity. The energies of these frontier orbitals, and the HOMO-LUMO gap, provide insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a greater tendency to engage in chemical reactions. Computational studies on similar heterocyclic systems have shown that the distribution of HOMO and LUMO densities can predict sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability.
Intramolecular Charge Transfer (ICT)Describes the redistribution of electron density upon excitation, affecting optical properties.
Electron Density DistributionIdentifies electron-rich and electron-poor regions, predicting sites of chemical reactions.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and the potential for tautomerism are critical for the biological activity of this compound. Computational methods are employed to explore the conformational landscape and to determine the relative stabilities of different tautomers.

Conformational analysis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been investigated, revealing that the bicyclic core can exist in different conformations. nih.gov For this compound, the rotation of the methoxy group and the orientation of the amine group are key conformational variables. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Tautomerism is a significant consideration for heterocyclic compounds containing amine and lactam-like functionalities. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, researchers have identified several plausible tautomeric structures. nih.gov The relative energies of these tautomers can be calculated using quantum chemical methods to predict the predominant form in different environments. nih.gov Experimental techniques such as NMR and IR spectroscopy, often combined with computational studies, are crucial for validating the predicted tautomeric forms. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of formation of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is essential for optimizing synthetic routes. Computational chemistry provides powerful tools for mapping reaction pathways and characterizing transition states.

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov The reaction mechanism generally proceeds through nucleophilic addition of the amino group to a carbonyl carbon, followed by cyclization and dehydration. nih.gov For the synthesis of this compound, a similar pathway can be envisaged.

Computational modeling can be used to calculate the energy profile of the entire reaction, identifying the intermediates and transition states. The activation energies calculated for each step can provide insights into the reaction kinetics and help to identify the rate-determining step. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the prevalence of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are crucial for understanding how these molecules interact with biological targets.

Molecular docking studies are used to predict the binding mode and affinity of a ligand within the active site of a protein. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been studied as inhibitors of various protein kinases, such as CDK2, TRKA, and PI3Kδ. nih.govmdpi.commdpi.com These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for potent inhibition. nih.gov In the context of this compound, docking simulations could be used to explore its potential as an inhibitor of various kinases or other therapeutic targets.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, allowing for the study of its stability and conformational changes over time. nih.gov MD simulations can be used to refine the binding poses obtained from docking and to calculate binding free energies, which provide a more accurate prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This approach is widely used in drug discovery to guide the design of more potent and selective analogs.

For derivatives of the pyrazolo[1,5-a]pyridine scaffold, QSAR studies can be performed to identify the key structural features that contribute to a particular biological activity. For instance, a 3D-QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors has been reported. nih.gov Such models can generate contour maps that indicate regions where steric bulk, electrostatic interactions, or hydrogen bonding capabilities are favorable or unfavorable for activity.

The general workflow for a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical parameters and external test sets.

QSAR models for derivatives of this compound could be developed to guide the synthesis of new analogs with improved properties, for example, as kinase inhibitors. nih.govnih.gov

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their characterization. Furthermore, it can be used to predict the selectivity of chemical reactions.

The prediction of NMR spectra using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become increasingly accurate. researchgate.net By calculating the theoretical chemical shifts and coupling constants, it is possible to confirm the structure of a newly synthesized compound and to assign the signals in its experimental NMR spectrum. nih.gov

Computational methods can also be used to predict the selectivity of reactions involving the pyrazolo[1,5-a]pyridine core. For example, in reactions where multiple products can be formed, DFT calculations can be used to determine the relative energies of the transition states leading to each product. The product formed via the lowest energy transition state is generally the one that is favored kinetically. This information can be used to design more selective synthetic methods.

Mechanistic Biological Investigations of 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine Derivatives

In Vitro Studies on Enzyme Inhibition and Allosteric Modulation

Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are notable for their potent ability to inhibit various enzymes, acting as both ATP-competitive and allosteric inhibitors of protein kinases. nih.govrsc.org This inhibitory action is central to their therapeutic potential in diseases characterized by aberrant cell signaling, such as cancer. nih.gov

A significant body of research has demonstrated the capacity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives to selectively inhibit a wide range of protein kinases that are critical regulators of cellular processes. nih.govmtu.edu

Phosphoinositide 3-Kinases (PI3K): The PI3K pathway is frequently dysregulated in cancer, making its isoforms attractive therapeutic targets. nih.gov A series of pyrazolo[1,5-a]pyridine derivatives were identified as p110α-selective PI3K inhibitors. nih.gov Further studies on pyrazolo[1,5-a]pyrimidine derivatives led to the development of potent and selective inhibitors against the PI3Kδ isoform, with some compounds showing IC₅₀ values in the low nanomolar range. Another series of pyrazolopyridine derivatives has been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase implicated in a wide array of cellular functions and linked to cancer development. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to produce highly selective and potent CK2 inhibitors. nih.gov

Tropomyosin Receptor Kinase (Trk): Trk kinases are key targets in the treatment of solid tumors, and two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core. mdpi.comresearchgate.net Numerous derivatives have been developed as potent inhibitors of TrkA, TrkB, and TrkC. mdpi.comresearchgate.net For example, certain heteroaryl-substituted pyrazolo[1,5-a]pyrimidine derivatives show IC₅₀ values of less than 10 nM in both enzymatic and cell-based assays. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase whose dysregulation is a known driver of cancer. nih.gov Novel pyrazolo[1,5-a]pyrimidines have been investigated as EGFR kinase inhibitors, with some compounds demonstrating significant inhibitory effects. mtu.edu For instance, one derivative proved to be highly active, with an IC₅₀ of 8.4 nM, an activity level comparable to the reference drug Sorafenib.

Phosphodiesterase (PDE): Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.govmtu.edu

Glycogen Synthase Kinase-3 (GSK-3): While direct inhibition by 5-methoxypyrazolo[1,5-a]pyridin-2-amine is not extensively documented, closely related scaffolds like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines have been developed as novel and potent GSK-3 inhibitors, with some achieving low nanomolar efficacy. nih.govresearchgate.netnih.govresearchgate.net This suggests the broader pyrazolopyridine/pyrimidine (B1678525) family has significant potential for targeting this kinase. researchgate.netresearchgate.net

Kinase TargetScaffoldReported Activity (IC₅₀)Reference
PI3KαPyrazolo[1,5-a]pyridineGood cell proliferation inhibition nih.gov
TrkAPyrazolo[1,5-a]pyrimidine<10 nM mdpi.com
EGFRPyrazolo[1,5-a]pyrimidine8.4 nM
GSK-3Pyrazolo[3,4-d]pyrimidineLow nanomolar nih.gov
CDK9Pyrazolo[1,5-a]pyrimidinePotent inhibition deakin.edu.au
p38Pyrazolo[1,5-a]pyridinePotent inhibition nih.gov

Molecular docking and X-ray crystallography studies have provided detailed insights into how these compounds interact with their target enzymes. A common mechanism involves the pyrazolo[1,5-a]pyridine or pyrimidine core acting as a hinge-binder, occupying the ATP-binding site of the kinase. rsc.orgmdpi.com

For Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is crucial, forming a hydrogen bond with the Met592 residue in the kinase's hinge region. mdpi.com In the case of PI3Kδ inhibitors, a key hydrogen bond has been observed between an oxygen atom in the inhibitor's morpholine (B109124) ring and the amino acid Val-828, which is critical for binding in the hinge region.

Docking studies of pyrazolo[1,5-a]pyrimidine derivatives with CDK2 revealed high-affinity binding within the ATP binding site. Specific interactions included hydrogen bonds between the NH2 group of the inhibitor and the Leu83 residue in the hinge region, as well as Pi-alkyl and Pi-anion interactions with other key residues like Ile10 and Asp86.

Receptor Binding Assays and Molecular Interaction Analysis

Beyond enzyme inhibition, pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective ligands for various receptors.

A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were designed and synthesized as selective antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor. nih.gov One prominent compound from this series, E2508, demonstrated potent in vitro activity and has advanced into clinical trials. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine-based compounds have been identified as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation and cancer. nih.gov

Molecular docking studies have also been employed to predict and rationalize the interactions of these compounds. For example, the binding of pyrazolo[1,5-a]pyrimidine-based ligands to DNA has been investigated, suggesting a groove-binding mode. researchgate.net

Receptor TargetScaffoldActivity TypeKey FindingReference
CRF₁ ReceptorPyrazolo[1,5-a]pyridineAntagonistCompound E2508 showed potent in vitro activity. nih.gov
Aryl Hydrocarbon Receptor (AHR)Pyrazolo[1,5-a]pyrimidineAntagonistOptimization led to low nanomolar antagonistic potency. nih.gov
DNAPyrazolo[1,5-a]pyrimidineGroove BindingDocking energy values ranged from –230.31 to –288.34 kJ/mol. researchgate.net

Cellular Pathway Modulation Studies (e.g., cell cycle, apoptosis, signal transduction)

The inhibition of key kinases and receptors by pyrazolo[1,5-a]pyridine derivatives translates into the modulation of critical cellular pathways. By blocking targets like PI3K, these inhibitors can disrupt the PI3K-AKT signaling pathway, which is a major driver of cell growth, proliferation, and survival. nih.gov

Numerous studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold induce cell cycle arrest at the G2/M phase. mdpi.com Other pyrazolo[1,5-a]pyridine derivatives have been shown to cause cell accumulation in the G1 phase. nih.gov The induction of apoptosis is a common outcome following treatment with these compounds, confirming their potential as anticancer agents.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Systematic modification of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds has led to a deep understanding of their structure-activity relationships (SAR). rsc.orgmdpi.comnih.gov These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

SAR studies have revealed that the biological activity of these compounds is highly sensitive to the nature and position of various substituents. mtu.edursc.org

For Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for the hinge interaction with Met592. mdpi.com The introduction of a morpholine group can improve selectivity by minimizing off-target effects, while the incorporation of fluorine atoms can enhance interactions with other residues like Asn655. mdpi.com

In the context of PI3K inhibitors, SAR studies of pyrazolo[1,5-a]pyridines showed that the 2,5-substitution pattern on a phenyl ring attached to the core was important for activity. nih.gov For PI3Kδ inhibitors, indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core were found to form an additional hydrogen bond, enhancing selectivity.

Regarding CRF₁ receptor antagonists, extensive SAR was explored for a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines to optimize their activity and drug-like properties. nih.gov These examples underscore how targeted modifications to the periphery of the core scaffold directly influence molecular interactions and ultimately determine the biological profile of the compound. rsc.orgmdpi.com

Understanding Binding Affinities and Selectivity

The binding affinity and selectivity of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives are critical determinants of their potential as targeted therapeutic agents. Research into this class of compounds reveals that the nature and position of substituents on the heterocyclic core play a pivotal role in modulating their interaction with biological targets, primarily protein kinases.

In the development of dual inhibitors for PI3Kγ and PI3Kδ, a series of pyrazolopyridine derivatives were synthesized and evaluated. One notable compound, 20e (IHMT-PI3K-315) , demonstrated potent inhibition of both PI3Kγ and PI3Kδ with IC50 values of 4.0 nM and 9.1 nM, respectively, in biochemical assays. nih.gov This compound also exhibited a favorable selectivity profile when tested against a panel of protein kinases at a concentration of 1 μM. nih.gov

The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives against their respective kinase targets, illustrating the impact of structural modifications on binding affinity.

Compound IDTarget Kinase(s)IC50 (nM)Key Structural Features
8 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5
9 TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-substituted pyrrolidine at C5
22 TrkA, TrkB, TrkC3, 14, 15-azabicyclohexane substitution
25 TrkA, TrkB, TrkC< 1Substituted amino group
26 TrkA, TrkB, TrkC< 1Substituted amino group
27 TrkA, TrkB, TrkC< 1Substituted amino group
20e (IHMT-PI3K-315) PI3Kγ, PI3Kδ4.0, 9.1Pyrazolopyridine core
9b EGFR8.4Pyrazolo[1,5-a]pyrimidine core

These findings underscore the principle that the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds serve as a versatile platform for the design of potent and selective kinase inhibitors. mdpi.comnih.gov The ability to systematically modify the substituents at various positions allows for the fine-tuning of interactions with the target protein, leading to optimized binding affinities and selectivity profiles. While specific binding affinity and selectivity data for this compound are not extensively available in the public domain, the established SAR principles for this class of compounds suggest that the 5-methoxy group likely influences the electronic and steric properties of the molecule, thereby impacting its biological activity.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the validation of drug targets. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of such probes, particularly in the study of protein kinases. nih.gov These compounds can act as ATP-competitive inhibitors, mimicking the binding of ATP to the kinase active site, which makes them suitable for designing probes to investigate kinase function and inhibition. nih.gov

While the direct development of this compound as a chemical probe is not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has seen application in this area. For example, derivatives have been developed as chemical probes for LIM-kinases. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of various functional groups through techniques like palladium-catalyzed cross-coupling and click chemistry. nih.gov This enables the attachment of reporter tags, such as fluorophores or biotin, which are necessary for the detection and visualization of the probe's interaction with its biological target.

The development of a chemical probe typically involves optimizing the parent molecule for potency, selectivity, and cell permeability, and then incorporating a linker for the attachment of a reporter group without significantly compromising the binding to the target. The structural diversity achievable with the pyrazolo[1,5-a]pyrimidine scaffold makes it amenable to such modifications. nih.gov

Although specific examples for this compound are scarce, the general strategies employed for related compounds provide a roadmap for its potential development as a chemical probe. This would involve leveraging its presumed kinase inhibitory activity and modifying its structure to incorporate a suitable reporter for use in target identification and validation studies.

Exploration of 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine in Materials Science and Catalysis

Role as a Synthetic Building Block for Complex Organic Architectures

5-Methoxypyrazolo[1,5-a]pyridin-2-amine serves as a valuable and versatile synthetic building block for constructing more complex heterocyclic compounds. evitachem.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build intricate molecular architectures. The core pyrazolo[1,5-a]pyridine (B1195680) structure is typically synthesized through methods like the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bis-electrophilic compounds or via oxidative [3+2] cycloaddition of N-aminopyridinium ylides. evitachem.comorganic-chemistry.org

The primary amine group (-NH₂) at the 2-position is a key handle for derivatization. It readily participates in several fundamental organic reactions:

Acylation: The amino group can be acylated to form amides, a common strategy to append other functional units or to modify the electronic properties of the scaffold. evitachem.com

Nucleophilic Substitution: As a potent nucleophile, the amine can react with a variety of electrophiles, enabling the extension of the molecular framework. evitachem.com

Diazotization: The amine can be converted to a diazonium salt, which can then be replaced by a wide range of other functional groups, further expanding its synthetic utility.

These reactions allow chemists to use this compound as a precursor for a diverse library of new molecules. For example, new series of pyrazolo[1,5-a]pyrimidines and other fused heterocycles have been synthesized using aminopyrazole precursors, demonstrating the scaffold's role in creating compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov The strategic placement of the methoxy (B1213986) and amine groups provides a route to regioselectively synthesize complex derivatives for targeted applications.

Potential as Ligands in Homogeneous and Heterogeneous Catalysis

The molecular structure of this compound contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings, along with the exocyclic amine group, can act as coordination sites for metal ions.

The development of ligands from 2-aminopyridine-type structures is a well-established strategy in catalysis. These ligands can stabilize various metal oxidation states and influence the steric and electronic environment of the metal center, thereby controlling catalytic activity and selectivity. The amine group on this compound can be further reacted, for instance, to form Schiff bases, which are renowned for their strong chelating abilities and wide applications in catalysis.

While direct catalytic applications of this specific compound are not extensively documented, the broader class of pyrazolo[1,5-a]pyridines and related N-heterocycles are integral to catalyst development. Both homogeneous and heterogeneous catalysts have been developed for the synthesis of related pyridine derivatives, highlighting the importance of this structural class in the field.

Structural FeatureRole in Metal CoordinationRelevance to Catalysis
Pyridine-like Nitrogen (N-1)Acts as a Lewis base to coordinate with a metal center.Forms stable metal complexes, a prerequisite for many catalytic cycles.
Pyrazole Nitrogen (N-8)Can participate in chelation, forming a stable bidentate or tridentate ligand.Enhances the stability and rigidity of the metal-ligand complex.
Amine Group (C2-NH₂)Provides an additional coordination site or can be functionalized to create more complex multidentate ligands (e.g., Schiff bases).Allows for fine-tuning of the ligand's electronic and steric properties to optimize catalyst performance.

Integration into Functional Materials (e.g., optoelectronic applications, sensors)

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in materials science, particularly for applications in optoelectronics and chemical sensing. Its rigid, planar, and aromatic nature facilitates π-π stacking and efficient charge transport, which are desirable properties for organic electronic materials. Fused heterocyclic systems like this are often investigated for use in Organic Light Emitting Diodes (OLEDs), where they can function as host materials or emitters. For instance, related bipolar host materials based on triazine derivatives have been shown to yield highly efficient phosphorescent OLEDs. rsc.org

The inherent fluorescence of the pyrazolo[1,5-a]pyridine core makes it an attractive platform for developing chemical sensors. nih.govnih.gov By attaching specific receptor units to the scaffold, researchers can design probes that signal the presence of an analyte through a change in their fluorescent properties (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift). The electron-donating methoxy group in this compound is expected to enhance the fluorescence quantum yield, making it a promising candidate for such applications. Studies on related pyrazolo[1,5-a]pyrimidines show that electron-donating groups improve absorption and emission behaviors. nih.gov

Luminescent Properties and Applications as Fluorescent Probes

The pyrazolo[1,5-a]pyridine core is an excellent fluorophore, and its derivatives are increasingly being explored as fluorescent probes for detecting ions and small molecules in biological and environmental systems. nih.gov These probes often exhibit high quantum yields, good photostability, and tunable photophysical properties. nih.gov For example, a probe based on a pyrazolo[1,5-a]pyridine derivative was developed to detect pH changes in cells, displaying a high quantum yield of 0.64 and a rapid response time. nih.govrsc.org Another derivative was used to create a ratiometric fluorescent probe for sensing copper ions (Cu²⁺) with a low detection limit of 30 nM. nih.gov

The luminescent properties of these scaffolds are highly dependent on the substituents attached to the core ring system. The presence of the electron-donating methoxy group (-OCH₃) and the amine group (-NH₂) on this compound can significantly influence its absorption and emission wavelengths through intramolecular charge transfer (ICT) mechanisms. This tunability is crucial for designing probes for specific applications. Research on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has demonstrated that the inclusion of electron-donating groups can dramatically enhance fluorescence quantum yields. nih.gov

Below is a table showing representative photophysical data for a related class of substituted pyrazolo[1,5-a]pyrimidine fluorophores, illustrating how different functional groups can modulate their luminescent properties.

Compound DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
7-(4-Methoxyphenyl)-35542214,8400.97
7-(Phenyl)-34541813,5000.89
7-(4-Pyridyl)-35847520,5930.01
7-(2,4-Dichlorophenyl)-34541615,0000.91
Data adapted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines to illustrate substituent effects. nih.gov

These data highlight the significant potential of the pyrazolo[1,5-a]pyridine scaffold, and by extension this compound, as a core component for developing highly sensitive and selective fluorescent probes for a variety of analytical and bio-imaging applications.

Future Perspectives and Uncharted Research Directions for 5 Methoxypyrazolo 1,5 a Pyridin 2 Amine

Novel Synthetic Paradigms and Scalable Production Methods

The advancement of research on 5-Methoxypyrazolo[1,5-a]pyridin-2-amine is contingent upon the development of efficient, sustainable, and scalable synthetic routes. While classical methods such as the cyclocondensation of 1,3-bis-electrophilic compounds with aminopyrazole derivatives provide a foundational approach, future efforts will likely focus on more sophisticated paradigms. evitachem.com Modern synthetic strategies that have shown promise for related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, could be adapted and optimized. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Applying microwave irradiation to the key cyclization steps could offer a rapid and efficient route to the target compound, potentially with enhanced regioselectivity. nih.gov

Continuous Flow Chemistry: For scalable production, moving from batch processing to continuous flow systems offers superior control over reaction parameters, improved safety, and higher throughput. Developing a flow-based synthesis would be a critical step towards industrial-scale availability.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines several starting materials to form the this compound core in a single step would significantly improve synthetic efficiency and atom economy, a hallmark of green chemistry. nih.gov

Catalytic C-H Activation: A forward-thinking approach would involve the late-stage functionalization of a simpler pyrazolo[1,5-a]pyridine (B1195680) core. Developing methods for the direct and regioselective introduction of the methoxy (B1213986) and amine groups via C-H activation would represent a highly elegant and flexible synthetic strategy.

Green Chemistry Approaches: Future syntheses should prioritize the use of environmentally benign solvents (like water or ethanol), reduce the use of hazardous reagents, and minimize waste generation, aligning with the principles of sustainable chemical manufacturing. nih.govacs.org

Table 8.1: Comparison of Synthetic Paradigms for this compound Production

Synthetic Paradigm Potential Advantages Key Challenges Relevant Findings for Analogs
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced regioselectivity. Scalability can be an issue; requires specialized equipment. Successfully used for regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov
Continuous Flow Chemistry High throughput, enhanced safety, precise process control, easy scalability. High initial setup cost; requires significant process optimization. Ideal for moving from laboratory to industrial scale production.
Multicomponent Reactions High atom economy, reduced purification steps, operational simplicity. Requires careful design to control selectivity and achieve good yields. Reported for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov

| Cross-Dehydrogenative Coupling | High atom economy, avoids pre-functionalized substrates. | Often requires stoichiometric oxidants or metal catalysts. | An efficient method for creating C-N and C-C bonds in related heterocycles. acs.org |

Discovery of Unconventional Reactivity and Transformations

The known reactivity of this compound is largely based on its primary functional groups: the nucleophilic amine and the electron-donating methoxy group. The amine group can readily undergo acylation and nucleophilic substitution reactions. evitachem.com However, a vast landscape of its chemical reactivity remains uncharted.

Future research should aim to uncover novel transformations:

Directed C-H Functionalization: The nitrogen atoms in the heterocyclic core and the existing substituents could be used as directing groups to achieve regioselective C-H activation and subsequent functionalization at specific positions of the pyrazolo-pyridine scaffold. This would open a door to a vast array of new derivatives that are otherwise difficult to access.

Photoredox and Electrochemical Synthesis: Exploring the compound's behavior under photoredox or electrochemical conditions could reveal unique reactivity patterns, enabling transformations that are not possible with traditional thermal methods. This aligns with green chemistry principles by minimizing reagent-based redox chemistry.

Organometallic Complexation: The bidentate potential of the pyrazole (B372694) nitrogen and the exocyclic amine group suggests that this compound could serve as a novel ligand for transition metals. The resulting organometallic complexes could exhibit interesting catalytic or material properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the fused ring system under various conditions (e.g., extreme pH, high temperature, or with specific reagents) could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely different heterocyclic scaffolds.

Table 8.2: Potential Unconventional Transformations of this compound

Transformation Type Reactive Site(s) Potential Outcome Research Rationale
Directed C-H Activation Aromatic C-H bonds on the pyridine (B92270) or pyrazole ring. Introduction of new functional groups (e.g., aryl, alkyl, halogen). Create novel derivatives with tailored electronic and steric properties.
Oxidative Coupling Amine group and aromatic rings. Formation of dimeric or polymeric structures. Exploration for novel materials with unique electronic properties.
Ligand Formation Pyrazole nitrogen and 2-amino group. Coordination with transition metals. Development of new catalysts or functional organometallic materials. semanticscholar.orgnih.gov

| Methoxy Group Chemistry | 5-Methoxy group. | O-dealkylation followed by re-functionalization. | Diversify the substituent at the 5-position to probe structure-activity relationships. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. ijettjournal.orgnih.gov For this compound, these computational tools can significantly accelerate research and guide experimental efforts.

Key opportunities include:

Predictive Modeling of Properties: AI/ML algorithms can be trained on existing chemical databases to predict the physicochemical and biological properties of novel, virtual derivatives. nih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as properties like solubility and membrane permeability, thereby reducing the need for extensive initial screening. nih.gov

De Novo Design: Generative AI models can design new molecules from the ground up, using the pyrazolo[1,5-a]pyridine scaffold as a starting point. nih.gov These models can be optimized to generate derivatives with a high predicted affinity for a specific biological target (e.g., a protein kinase) or with desired material properties (e.g., a specific fluorescence emission spectrum).

Virtual Screening and Target Identification: ML models can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific target. Conversely, given the structure of this compound, computational tools can predict its most likely biological targets, opening new therapeutic avenues. wjpr.net

Reaction Prediction and Synthesis Planning: AI tools are emerging that can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. Applying these tools could help in overcoming synthetic challenges and discovering more efficient pathways to new derivatives.

Table 8.3: Application of AI/ML in the Research of this compound

AI/ML Application Objective Expected Outcome Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. A robust model linking structural features to activity (e.g., kinase inhibition). Prioritization of synthetic targets; reduced number of compounds to synthesize and test.
Generative Models Design novel derivatives with desired properties. A library of virtual compounds optimized for high target affinity and good ADMET properties. Accelerated discovery of lead compounds with improved characteristics. nih.gov
Predictive ADMET Modeling Forecast pharmacokinetic and toxicity profiles. Early identification of potential liabilities (e.g., low bioavailability, toxicity). Reduced late-stage attrition of drug candidates. nih.gov

| Target Prediction/Drug Repurposing | Identify potential new biological targets. | A ranked list of proteins/pathways the compound may modulate. | Discovery of new therapeutic applications for the compound and its analogs. nih.gov |

Deeper Biophysical Characterization of Molecular Interactions

While docking studies can provide initial hypotheses about binding modes, a profound understanding requires detailed biophysical characterization. nih.gov Future research must employ a suite of advanced techniques to dissect the interactions of this compound with its biological targets at a molecular level.

Essential areas of investigation are:

Structural Biology: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) data of the compound in complex with its target protein(s) is crucial. This would reveal the precise binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced upon binding.

Binding Kinetics and Thermodynamics: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (K_D), association/dissociation rates (k_on/k_off), and the thermodynamic drivers of binding (enthalpy and entropy). This information is vital for rational drug design.

Solution-State NMR: Nuclear Magnetic Resonance spectroscopy can be used to map the binding interface, study dynamic interactions in solution, and confirm the binding mode observed in solid-state crystal structures.

Cellular Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages its intended target within a cellular environment, providing a critical link between in vitro affinity and cellular activity.

Table 8.4: Biophysical Techniques for Characterizing Molecular Interactions

Technique Information Gained Purpose in Studying this compound
X-ray Crystallography / Cryo-EM High-resolution 3D structure of the compound-target complex. To visualize the precise binding mode and identify key atomic interactions.
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D). To quantify how strongly and how quickly the compound binds to its target.
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS) and stoichiometry (n). To understand the energetic forces driving the binding event (e.g., hydrogen bonds vs. hydrophobic effect).

| Nuclear Magnetic Resonance (NMR) | Solution-state structure, dynamics, and binding site mapping. | To confirm the binding interface in a more native-like solution environment. |

Exploration of New Application Domains Beyond Current Scopes

The utility of the pyrazolo[1,5-a]pyridine scaffold is not limited to medicine. The unique electronic and photophysical properties of these fused heterocyclic systems suggest their potential in a variety of other fields. mdpi.com Future research should actively explore these non-medical applications.

Promising new domains include:

Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties. mdpi.com Research into the fluorescence and phosphorescence of this compound could lead to its use in Organic Light-Emitting Diodes (OLEDs), chemical sensors, or as a fluorescent probe for biological imaging. rsc.org Its tunable electronic properties make it a candidate for organic semiconductor applications.

Agrochemicals: The pyrazolo[1,5-a]pyrimidine scaffold is present in commercial agrochemicals like the fungicide Pyrazophos. mdpi.com This precedent suggests that this compound and its derivatives should be screened for potential herbicidal, insecticidal, or fungicidal activity, opening a significant commercial avenue.

Coordination Chemistry: As mentioned, the compound's structure is well-suited for acting as a ligand. The resulting metal complexes could find use as catalysts in organic synthesis, enabling new chemical transformations.

Table 8.5: Potential New Application Domains for this compound

Domain Potential Application Research Direction Rationale
Material Science Organic Electronics (e.g., OLEDs, organic photovoltaics). Synthesize and characterize derivatives with varied electronic properties; measure charge mobility and photophysical characteristics. Fused aromatic systems often exhibit useful semiconductor and light-emitting properties. mdpi.comrsc.org
Bio-imaging Fluorescent probes and cellular stains. Characterize the compound's absorption, emission spectra, and quantum yield. Test for cell permeability and specific localization. Many heterocyclic compounds are highly fluorescent and can be used to visualize cellular structures. rsc.org
Agrochemistry Fungicides, herbicides, or insecticides. Screen the compound and its analogs against a panel of agricultural pests and weeds. The related pyrazolo[1,5-a]pyrimidine scaffold has proven success in this area. mdpi.com

| Catalysis | Ligands for homogeneous catalysis. | Synthesize metal complexes and test their catalytic activity in various organic reactions (e.g., cross-coupling). | The nitrogen-rich structure is ideal for coordinating with and stabilizing catalytic metal centers. |

Interdisciplinary Research Opportunities

The full potential of this compound can only be realized through collaborative, interdisciplinary research. The challenges and opportunities outlined in the preceding sections naturally bridge traditional scientific disciplines.

Chemistry and Chemical Engineering: Synthetic chemists can develop novel routes, while chemical engineers can translate these methods into scalable, efficient, and safe industrial processes.

Computational and Medicinal Chemistry: Computational chemists using AI can predict promising derivatives, which medicinal chemists can then synthesize and test, creating a rapid and efficient design-make-test-analyze cycle. nih.gov

Biophysics and Structural Biology: The collaboration between biophysicists quantifying molecular interactions and structural biologists visualizing them provides a complete picture of the compound's mechanism of action, guiding further optimization.

Pharmacology and Systems Biology: Pharmacologists can characterize the cellular and in vivo effects of the compound, while systems biologists can place these effects within the broader context of cellular networks and pathways to uncover novel mechanisms and potential off-target effects.

Materials Science and Organic Chemistry: Organic chemists can create a diverse library of derivatives, which material scientists can then fabricate into devices and characterize for their electronic and photophysical performance.

By fostering these collaborations, the scientific community can ensure that the journey from fundamental discovery to practical application for this compound is both rapid and impactful.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.